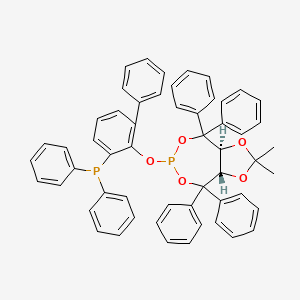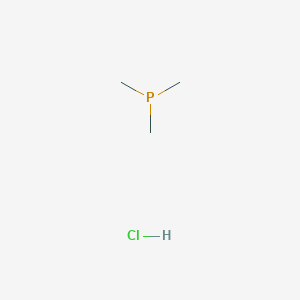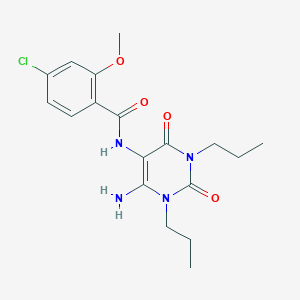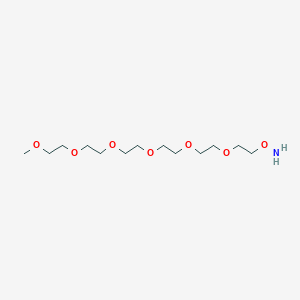
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is a chemical compound with the molecular formula C13H29NO7 It is characterized by the presence of multiple ether linkages and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine typically involves the reaction of 2,5,8,11,14,17-Hexaoxanonadecan-19-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of acid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethers and amines.
Applications De Recherche Scientifique
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The ether linkages provide solubility and stability to the compound, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Similar structure but lacks the hydroxylamine group.
Hexaethylene Glycol Monomethyl Ether: Contains similar ether linkages but different functional groups.
2,5,8,11,14,17-Hexaoxanonadecan-19-amine: Similar backbone but with an amine group instead of hydroxylamine
Uniqueness
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical and medicinal research.
Propriétés
Formule moléculaire |
C13H29NO7 |
|---|---|
Poids moléculaire |
311.37 g/mol |
Nom IUPAC |
O-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C13H29NO7/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14/h2-14H2,1H3 |
Clé InChI |
LNZJBDMWHWPKPI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)

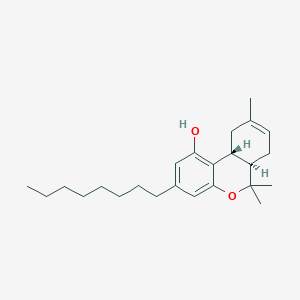
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
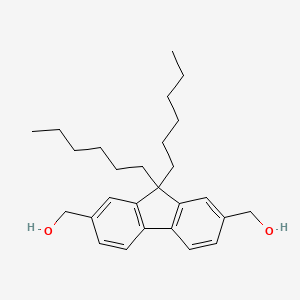





![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
